Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate
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Overview
Description
Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of a cyclopropanecarbonyl group and a dimethylamino group attached to an acrylate moiety
Mechanism of Action
Target of Action
Similar compounds, such as cationic polymers, have been investigated for their antimicrobial activities .
Mode of Action
Cationic polymers, for example, are known to interact with bacteria through a membrane-lysis mechanism . The balance between cationic and hydrophobic moieties in these polymers significantly affects their antimicrobial activity .
Biochemical Pathways
Related cationic polymers are known to disrupt bacterial cell membranes, which can lead to cell lysis .
Result of Action
Related cationic polymers have been shown to disrupt bacterial cell membranes, leading to cell lysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate typically involves the reaction of ethyl acrylate with cyclopropanecarbonyl chloride and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Ethyl acrylate is reacted with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine to form the intermediate ethyl 2-(cyclopropanecarbonyl)acrylate.
Step 2: The intermediate is then reacted with dimethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(dimethylamino)acrylate
- Cyclopropanecarbonyl chloride
- Dimethylaminoethyl methacrylate
Uniqueness
Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate is unique due to the presence of both the cyclopropanecarbonyl and dimethylamino groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
Biological Activity
Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and potential applications.
Chemical Structure and Properties
This compound features a cyclopropanecarbonyl group and a dimethylamino group attached to an acrylate moiety. This unique structure contributes to its biochemical interactions and potential pharmacological effects.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The compound has been shown to disrupt bacterial cell membranes, leading to cell lysis. This mechanism is common among cationic polymers and suggests potential use as an antimicrobial agent.
- Enzyme Interactions : this compound may interact with various enzymes, influencing metabolic pathways and potentially serving as a lead compound for further drug development.
Antimicrobial Studies
In a study examining the antimicrobial properties of related compounds, it was found that this compound exhibited significant activity against various bacterial strains. The compound's ability to disrupt membrane integrity was highlighted, indicating its potential as an antibiotic candidate.
Case Studies
- Bacterial Cell Membrane Disruption : A study demonstrated that compounds with similar structures effectively disrupted the integrity of bacterial membranes, leading to increased susceptibility to environmental stressors. This compound was included in this analysis, showing promising results in inhibiting bacterial growth.
- Enzyme Interaction Analysis : Research focused on the interaction of this compound with specific enzymes revealed that it could modulate enzyme activity, impacting metabolic processes. This property suggests its utility in drug design aimed at metabolic disorders .
Table 1: Biological Activity Summary
Properties
IUPAC Name |
ethyl (E)-2-(cyclopropanecarbonyl)-3-(dimethylamino)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-4-15-11(14)9(7-12(2)3)10(13)8-5-6-8/h7-8H,4-6H2,1-3H3/b9-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPHQFNJRONNNY-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)C(=O)C1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/N(C)C)/C(=O)C1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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